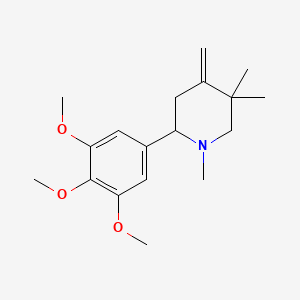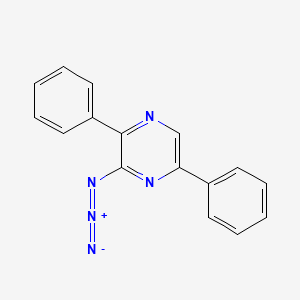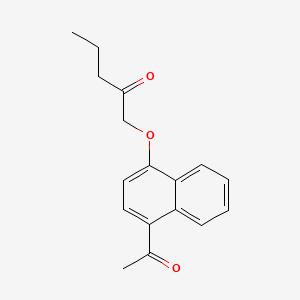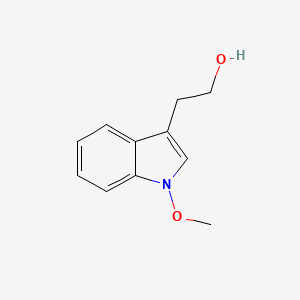
2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group attached to the indole ring, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol typically involves the reaction of indole derivatives with appropriate reagents. One common method is the alkylation of 1-methoxyindole with ethylene oxide under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of 2-(1-Methoxy-1H-indol-3-yl)acetaldehyde or 2-(1-Methoxy-1H-indol-3-yl)acetic acid.
Reduction: Formation of 2-(1-Methoxy-1H-indol-3-yl)ethanamine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学研究应用
2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. For example, it may interact with serotonin receptors, affecting neurotransmission and potentially exhibiting antidepressant effects.
相似化合物的比较
Similar Compounds
2-(1H-Indol-3-yl)ethan-1-ol: Lacks the methoxy group, which can result in different chemical and biological properties.
2-(5-Methoxy-1H-indol-3-yl)ethanamine: Similar structure but with an amine group instead of a hydroxyl group.
1H-Indole-3-ethanamine, N-methyl-: Contains a methyl group on the nitrogen atom, leading to different pharmacological effects.
Uniqueness
The presence of the methoxy group in 2-(1-Methoxy-1H-indol-3-yl)ethan-1-ol can enhance its lipophilicity and influence its interaction with biological targets. This structural feature may contribute to its unique biological activities compared to other indole derivatives.
属性
CAS 编号 |
73096-79-4 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-(1-methoxyindol-3-yl)ethanol |
InChI |
InChI=1S/C11H13NO2/c1-14-12-8-9(6-7-13)10-4-2-3-5-11(10)12/h2-5,8,13H,6-7H2,1H3 |
InChI 键 |
CLSRTDPUONFHJH-UHFFFAOYSA-N |
规范 SMILES |
CON1C=C(C2=CC=CC=C21)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


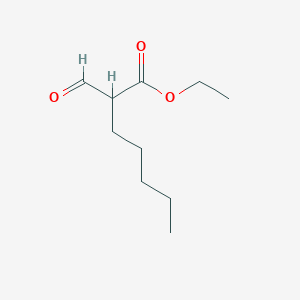
![methyl 2-[(1S,2R,3S,4S,8S,9S,10R,13R,15S)-2-acetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14446698.png)
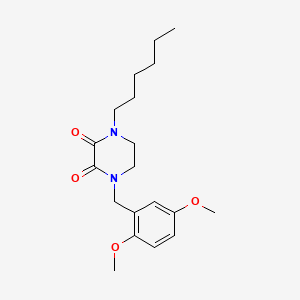
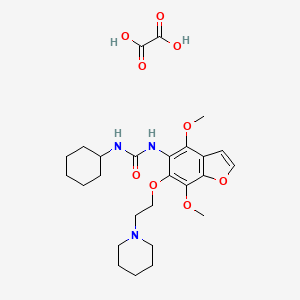
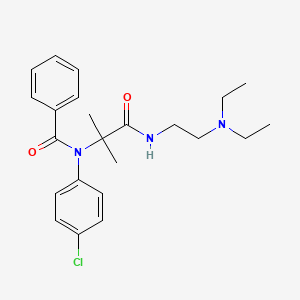
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
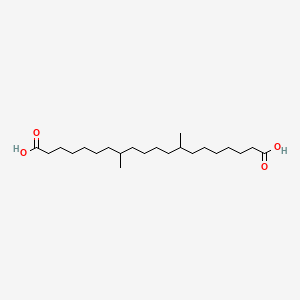
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)
